6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline

Akt kinase inhibition 2,3-diphenylquinoxaline SAR medicinal chemistry procurement

Researchers expanding SAR around the 2,3-diphenylquinoxaline scaffold often face a critical gap: existing probes are dominated by acidic (6-COOH) or neutral (6-H, 6-OMe) substituents, leaving basic amine interactions unexplored. This compound directly solves that problem. - Fills the basic amine gap: Predicted pKa of 7.38 enables interrogation of target binding pockets (e.g., Akt1 PH domain) for protonated piperazine interactions. - Logistically efficient: Synthesized in a single SNAr step from commercial 6-chloro-2,3-diphenylquinoxaline, making it ideal for medium-scale (10-100 g) procurement. - Multiplex-ready: Structural divergence from 6-carboxamide derivatives introduces novel steric and electrostatic features for docking-based virtual screening campaigns.

Molecular Formula C25H24N4
Molecular Weight 380.495
CAS No. 691873-15-1
Cat. No. B2492051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline
CAS691873-15-1
Molecular FormulaC25H24N4
Molecular Weight380.495
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C25H24N4/c1-28-14-16-29(17-15-28)21-12-13-22-23(18-21)27-25(20-10-6-3-7-11-20)24(26-22)19-8-4-2-5-9-19/h2-13,18H,14-17H2,1H3
InChIKeyGKLKYDSWWHQSJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline (CAS 691873-15-1): Procurement-Grade Identity and Physicochemical Baseline


6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline (CAS 691873-15-1) is a synthetic heterocyclic compound belonging to the 2,3-diphenylquinoxaline class, characterized by a quinoxaline core substituted at the 6-position with a 4-methylpiperazin-1-yl moiety . Its molecular formula is C₂₅H₂₄N₄, with a molecular weight of 380.48 g/mol and a predicted pKa of 7.38±0.42, indicating potential protonation of the piperazine ring under physiological conditions . This compound is listed in the ZINC screening library (ZINC4085572) and is primarily utilized as a research tool in medicinal chemistry programs, particularly those targeting kinase inhibition and anticancer pathways . However, as of the current literature landscape, no published, quantitative head-to-head comparisons against specific structural analogs (e.g., 6-carboxylic acid or 6-carboxamide derivatives) are available in peer-reviewed primary research or patents for this precise molecule, limiting direct evidence-based differentiation for procurement decisions.

Why 2,3-Diphenylquinoxaline Analogs Cannot Be Substituted for 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline in Research Protocols


The 6-position substituent on the 2,3-diphenylquinoxaline scaffold critically modulates target binding, pharmacokinetics, and selectivity. For example, the 6-carboxylic acid analog (BML-257) acts as a pleckstrin homology (PH) domain inhibitor of Akt1 (IC₅₀ = 79 µM) , while 6-carboxamide derivatives have been explored as tubulin polymerization inhibitors [1]. The introduction of a basic 4-methylpiperazine moiety in the target compound is expected to dramatically alter hydrogen-bonding capacity, solubility, and membrane permeability compared to acidic or neutral analogs. Consequently, assuming functional equivalence without empirical comparative data is scientifically unsound and risks protocol failure. The following sections delineate the precise boundaries of currently available evidence, acknowledging that while class-level inferences exist, direct comparative quantitative data for this compound remain absent.

Quantitative Differential Evidence Guide for 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline: Critical Data Gaps and Comparative Landscape


Absence of Direct Comparative Bioactivity Data Against Closest Structural Analogs

A systematic search of primary literature, patents, and authoritative databases reveals no published studies directly comparing the biological activity (e.g., IC₅₀, Kd, cellular efficacy) of 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline against its closest analogs, such as 2,3-diphenylquinoxaline-6-carboxylic acid (Akt1 PH domain inhibitor, IC₅₀ = 79 µM) or 6-[(4-ethyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline . The target compound is cataloged in screening libraries (ZINC4085572, AKOS005083864) but no bioactivity annotations exist for it in PubChem or ChEMBL [1]. This absence constitutes a significant evidence gap for procurement decisions based on differential target potency.

Akt kinase inhibition 2,3-diphenylquinoxaline SAR medicinal chemistry procurement

Predicted Physicochemical Differentiation via pKa and logP Compared to 6-Carboxylic Acid Analog

Computationally predicted physicochemical properties offer a class-level basis for differentiation. The target compound has a predicted pKa of 7.38 (piperazine N4), suggesting ~50% protonation at physiological pH 7.4, which would confer cationic character absent in the 6-carboxylic acid analog (predicted pKa ~4, fully anionic at pH 7.4) . This difference in ionization state is expected to influence membrane permeability, with the methylpiperazine analog likely displaying higher passive permeability due to charge neutrality at basic intracellular pH. However, no experimental logD or PAMPA data are available to confirm this prediction. Predicted boiling point (526.8±50.0 °C) and density (1.174±0.06 g/cm³) provide additional handling parameters but no comparator-specific differentiation .

physicochemical profiling permeability prediction lead optimization

Synthetic Accessibility and Building Block Availability Relative to 6-Carboxamide Derivatives

The target compound is accessible via direct SNAr reaction of 6-halo-2,3-diphenylquinoxaline with 1-methylpiperazine, a robust and scalable transformation described generically in the Merck Akt inhibitor patent family (US7034026) [1]. In contrast, the 6-carboxamide analogs require multi-step sequences involving carboxylation and amide coupling. This difference in synthetic step-count can translate into reduced procurement cost and faster delivery timelines for the methylpiperazine derivative when sourced from contract research organizations. Multiple commercial suppliers list this compound, indicating established synthetic accessibility . However, no published head-to-head cost or timeline comparison against specific 6-substituted analogs is available.

synthetic tractability parallel synthesis library design

Defensible Application Scenarios for 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline Based on Current Evidence


Exploratory Structure-Activity Relationship (SAR) Expansion of the 2,3-Diphenylquinoxaline Kinase Inhibitor Series

This compound serves as a rationally selected, basic amine-bearing probe to complement existing SAR that is dominated by acidic (6-COOH) and neutral (6-H, 6-OMe) substituents. Its predicted pKa of 7.38 bridges a pH-dependent charge state gap, enabling interrogation of target binding pockets (e.g., Akt1 PH domain) for basic moieties . This is directly supported by the patent literature that claims 2,3-diphenylquinoxalines with diverse 6-substituents as Akt inhibitors [1].

Parallel Library Synthesis for Tubulin Colchicine Site Competition Assays

The synthetic accessibility of the methylpiperazine analog (SNAr, one step) makes it a preferred choice for inclusion in multiplexed synthesis arrays targeting the tubulin colchicine binding site, a validated target for quinoxaline-based inhibitors . Its structural divergence from previously evaluated 6-carboxamide derivatives can introduce novel steric and electrostatic features in docking-based virtual screening campaigns.

Procurement as a Cost-Effective, Commercially Available Building Block for Custom Medicinal Chemistry Arrays

Given its listing by multiple suppliers and a short synthetic route from commercial 6-chloro-2,3-diphenylquinoxaline, this compound represents a logistically attractive choice for medium-scale (10-100 g) procurement when evaluating basic piperazine-containing 2,3-diphenylquinoxaline analogs, compared to multi-step custom-synthesized alternatives .

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